molecular formula C9H9BrO2 B1278970 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 79440-34-9

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1278970
CAS No.: 79440-34-9
M. Wt: 229.07 g/mol
InChI Key: DQYOHFCVPNOXQQ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 79440-34-9) is a brominated derivative of the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, characterized by a bromomethyl (-CH2Br) substituent at the 6-position of the fused benzodioxane ring system. This compound serves as a critical intermediate in medicinal chemistry, enabling further functionalization via nucleophilic substitution or cross-coupling reactions due to the reactive C-Br bond . Its synthesis typically involves bromination of a pre-existing methyl group on the benzodioxine core, as evidenced by protocols yielding 73–76% purity via flash chromatography . The bromomethyl group enhances steric bulk and lipophilicity compared to non-substituted analogs, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name

6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYOHFCVPNOXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455459
Record name 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79440-34-9
Record name 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79440-34-9
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the bromination of (2,3-dihydrobenzo[b]dioxin-6-yl)methanol using PBr₃ in dichloromethane (DCM) at 0°C. This reaction proceeds via nucleophilic substitution, where PBr₃ acts as both a Lewis acid and brominating agent.

Procedure :

  • Substrate Preparation : Dissolve (2,3-dihydrobenzo[b]dioxin-6-yl)methanol (2.77 g, 16.66 mmol) in DCM.
  • Reagent Addition : Add PBr₃ (0.63 mL, 6.66 mmol) dropwise at 0°C.
  • Reaction Time : Stir for 0.5 hours at 0°C.
  • Workup : Dilute with DCM, wash with saturated NaHCO₃, concentrate, and purify via column chromatography (hexanes:ethyl acetate = 20:1).

Yield : 84% (3.22 g).

Optimization and Scalability

  • Temperature Control : Maintaining 0°C prevents side reactions such as di-bromination or ether cleavage.
  • Stoichiometry : A 1:0.4 molar ratio of alcohol to PBr₃ minimizes excess reagent, reducing purification complexity.
  • Solvent Choice : DCM’s low polarity favors SN2 mechanisms while solubilizing both reactants.

Table 1 : Key Parameters for PBr₃ Method

Parameter Value
Starting Material (2,3-dihydrobenzo[b]dioxin-6-yl)methanol
Brominating Agent PBr₃
Solvent Dichloromethane
Temperature 0°C
Reaction Time 0.5 hours
Yield 84%

N-Bromosuccinimide (NBS)-Based Bromination

Advantages and Limitations

  • Safety : NBS is less moisture-sensitive and corrosive than PBr₃.
  • Byproduct Control : Radical mechanisms reduce over-bromination risks compared to electrophilic pathways.
  • Solvent Flexibility : Works in polar aprotic solvents (e.g., acetonitrile) or halogenated solvents.

Table 2 : Comparison of PBr₃ vs. NBS Methods

Parameter PBr₃ Method NBS Method
Brominating Agent PBr₃ NBS
Mechanism SN2 Nucleophilic Substitution Radical Initiation
Temperature 0°C 40–80°C
Yield 84% ~75% (estimated)
Safety Concerns High (corrosive, toxic) Moderate

Alternative Approaches and Considerations

Hydrogen Bromide (HBr) with Peroxides

A method for 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile uses HBr and sodium percarbonate in dichloroethane. While untested for the target compound, this approach could be adapted:

  • Conditions : HBr (9 N) with Na₂CO₃ in DCM at 25°C.
  • Potential Drawbacks : Risk of di-bromination requires strict stoichiometric control.

Side Reactions and Mitigation

  • Di-bromination : Excess brominating agent or elevated temperatures may lead to di-substitution. Stoichiometric precision and low temperatures mitigate this.
  • Ether Cleavage : Strong Lewis acids (e.g., PBr₃) may cleave the dioxane ring. Short reaction times and diluted conditions prevent degradation.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct signals for the bromomethyl group (δ ~4.3 ppm for CH₂Br in ¹H NMR; δ ~30 ppm for C-Br in ¹³C NMR).
  • Mass Spectrometry : Molecular ion peak at m/z 229.07 (C₉H₉BrO₂).

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing antipsychotics and antivirals.
  • Materials Science : Building block for luminescent polymers and liquid crystals.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

Organic Synthesis

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine serves as a versatile intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions with amines or alcohols, facilitating the formation of diverse derivatives. This property is particularly useful in creating complex structures required in pharmaceutical development.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to act as a precursor for biologically active molecules. Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine may inhibit enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), suggesting a role in oncology therapies.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and advanced materials with tailored properties. The unique reactivity of the bromomethyl group enables the incorporation of this compound into various polymer matrices.

Biological Studies

The compound has been employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for investigating cellular processes and mechanisms.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit notable antimicrobial properties. A study indicated significant activity against various bacteria:

MicroorganismMIC (µM)
Staphylococcus aureus12.4
Escherichia coli16.1
Klebsiella pneumoniae16.5
Bacillus cereus16.4

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to established agents like curcumin by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Properties

Emerging data suggest that derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of cell cycle progression and apoptosis-related proteins.

Case Studies

Study on Antimicrobial Efficacy : A publication evaluated several derivatives of benzo[b][1,4]dioxines for their antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing enhanced activity compared to traditional antibiotics like ciprofloxacin.

Anti-inflammatory Mechanism Investigation : Researchers treated cell lines with lipopolysaccharides (LPS) to simulate inflammatory conditions and found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6.

Anticancer Activity Assessment : A recent study reported a dose-dependent reduction in tumor size in xenograft models treated with derivatives containing the dioxine structure.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The compound can also participate in radical reactions, where the bromine atom can be abstracted to form reactive intermediates .

Comparison with Similar Compounds

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1)

  • Structural Difference : Replaces the bromomethyl group with a bromine atom directly attached to the aromatic ring.
  • Biological Activity: Lacks the reactive methylene bridge, reducing its utility in further alkylation reactions.
  • Synthetic Utility : Less versatile in follow-up chemistry due to the absence of a leaving group.

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride (CAS: 123-99-9)

  • Structural Difference : Features a carbonyl chloride (-COCl) group at the 6-position.
  • Reactivity : Enables amide or ester formation, contrasting with the alkylation pathways of the bromomethyl derivative. Used in peptide coupling and polymer synthesis.
  • Biological Relevance: Not directly reported in pharmacological studies but implicated in prodrug strategies.

6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 10288-72-9)

  • Structural Difference : Hydroxyl (-OH) substituent at the 6-position.
  • Physicochemical Properties : Higher aqueous solubility due to hydrogen bonding capacity. In solubility assays, hydroxylated benzodioxines (e.g., compound 10) demonstrated improved bioavailability compared to brominated analogs .
  • Activity : Key intermediate in antidepressant candidates targeting 5-HT1A receptors, with binding affinities modulated by polar substituents .

Key Observations:

  • Steric Effects : The bromomethyl group in 6-(Bromomethyl)-benzodioxine occupies a sterically favorable region in QSAR models, enhancing receptor binding in some contexts .
  • Positional Isomerism : Substitution at the 5- vs. 6-position (e.g., 5-bromomethyl vs. 6-bromomethyl) significantly impacts reactivity and biological activity, as seen in kinase inhibition assays .

Physicochemical Properties

Property 6-(Bromomethyl)-benzodioxine 6-Bromo-benzodioxine 6-Hydroxy-benzodioxine
Molecular Weight (g/mol) 229.08 213.03 166.17
LogP (Predicted) 2.8 2.5 1.2
Solubility (mg/mL) <0.1 (DMSO) <0.1 (DMSO) 2.5 (Water)
Reactivity High (C-Br bond) Moderate Low

Biological Activity

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various methods that typically involve bromination and subsequent reactions with dioxine derivatives. For instance, the synthesis often starts with the formation of the dioxine core followed by bromomethylation using reagents such as bromomethyl methyl ether or related brominated compounds .

Biological Activity

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antidepressant and its role in modulating various receptors.

Antidepressant Activity

Recent studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit high affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A . For instance, one study reported that certain derivatives showed Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A receptors, indicating strong binding affinity and potential antidepressant effects as evidenced by reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST) in mice .

The mechanism underlying the antidepressant effects appears to be linked to the modulation of serotonin pathways. The binding to serotonin receptors may enhance serotonergic transmission, thereby alleviating symptoms of depression. The structure-activity relationship (SAR) studies indicate that modifications on the dioxine ring can significantly influence receptor affinity and biological outcomes .

Case Studies

Several case studies have explored the efficacy of this compound derivatives in preclinical models:

  • Study on Antidepressant Effects : A series of benzoxazole/benzothiazole derivatives were synthesized and evaluated for their antidepressant-like activity. The study found that specific modifications led to increased receptor affinity and enhanced behavioral outcomes in animal models .
  • Inhibition Studies : In another investigation focusing on immune modulation, certain derivatives were tested for their ability to activate Jurkat T cells. Compounds demonstrated varying degrees of activation with EC50 values indicating promising immunological applications .

Table 1: Biological Activity Summary

CompoundReceptor Affinity (Ki)Antidepressant Activity (FST/TST)EC50 (μM)
This compound17 nM (5-HT1A)Significant reduction in immobility6.6
Derivative A0.71 nM (5-HT2A)Enhanced behavioral response12.2

Table 2: Synthesis Yields

Reaction StepYield (%)
Bromination60
Dioxine Formation90
Final Product Isolation52

Q & A

Q. What are the most efficient synthetic routes for preparing 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine?

The compound is typically synthesized via bromination of its precursor, 2,3-dihydrobenzo[b][1,4]dioxine derivatives. For example, LiAlH₄ reduction of nitrovinyl intermediates (e.g., (E)-6-(2-nitrovinyl)-2,3-dihydrobenzo[b][1,4]dioxine) yields ethylamine derivatives, which can serve as intermediates for further functionalization . Alternatively, cyclization using dialkyl carbonates (e.g., dimethyl carbonate, DMC) in the presence of organocatalysts like DABCO provides high yields (83%) of the benzodioxane core, which can then undergo bromomethylation .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving structural ambiguities, particularly in confirming the regiochemistry of bromomethyl substitution. For example, SC-XRD analysis of analogous compounds like 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione confirmed bond angles and spatial arrangements critical for reactivity studies . Additionally, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for verifying purity and functional group integrity .

Q. What are the key reactivity patterns of the bromomethyl group in this compound?

The bromomethyl group is highly electrophilic, making it prone to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. For instance, in SAR studies, bromomethyl derivatives were used to introduce heterocycles (e.g., pyrazole or thiazole) via coupling reactions, which modulated biological activity . However, overfunctionalization (e.g., sulfone formation) can reduce potency due to steric hindrance or electronic effects .

Advanced Research Questions

Q. How does structural modification of this compound impact its biological activity in drug discovery?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (EWGs) on adjacent aromatic rings enhance potency. For example, 2,6-difluoro substitution on the phenyl ring reduced AC₅₀ values (e.g., analogue 12: AC₅₀ = 28 nM) by improving binding affinity to target proteins . Conversely, replacing the bromomethyl group with sulfones or amides diminished activity (e.g., analogue 21: AC₅₀ = 254 nM), highlighting the importance of the bromine atom in mediating interactions .

Q. What contradictions exist in the literature regarding the pharmacological applications of this compound?

A key contradiction involves the role of stereochemistry in piperazine-modified derivatives. While methyl substitution proximal to the benzodioxine ring reduced potency (e.g., analogue 52: AC₅₀ = 114 nM), lactam formation at the same position restored activity (105% maximum response), suggesting that steric effects dominate over electronic contributions in certain contexts . Such discrepancies necessitate careful conformational analysis during lead optimization.

Q. How can computational methods aid in optimizing this compound derivatives for target specificity?

Molecular docking and Hirshfeld surface analysis have been employed to predict binding modes and intermolecular interactions. For example, studies on 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one revealed that hydrophobic interactions with IKKβ residues drive inhibitory activity, guiding the design of derivatives with improved selectivity . Density functional theory (DFT) can further elucidate electronic effects of substituents on reactivity .

Q. What challenges arise in ensuring aqueous solubility of bromomethyl-substituted benzodioxanes?

Solubility is often limited by the compound’s hydrophobicity. Strategies include introducing polar groups (e.g., -OH or -OMe) on peripheral aromatic rings or formulating prodrugs. For instance, analogue 34 (with a 2,6-difluoro-4-methoxybenzene group) showed enhanced solubility while retaining potency (AC₅₀ = 28 nM), demonstrating a balance between lipophilicity and bioavailability .

Methodological Considerations

Q. How should researchers approach SAR studies for bromomethyl-substituted heterocycles?

  • Step 1: Prioritize EWGs (e.g., -F, -CF₃) on aromatic rings to enhance binding affinity .
  • Step 2: Avoid overfunctionalization (e.g., sulfones) unless justified by target-specific requirements .
  • Step 3: Use stereochemically controlled reactions (e.g., chiral catalysts) to resolve enantiomer-specific activity .

Q. What experimental precautions are necessary when handling this compound?

  • Safety: Use inert atmospheres (e.g., argon) during bromomethylation to prevent oxidation .
  • Purification: Employ column chromatography or recrystallization to remove byproducts (e.g., dehalogenated species) .
  • Storage: Store under anhydrous conditions at -20°C to prevent hydrolysis of the bromomethyl group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
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6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

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